molecular formula C13H18N2O B3217298 1-(3,5-Dimethylbenzyl)piperazin-2-one CAS No. 1177344-72-7

1-(3,5-Dimethylbenzyl)piperazin-2-one

Cat. No. B3217298
CAS RN: 1177344-72-7
M. Wt: 218.29 g/mol
InChI Key: HMCLXFSYZUIAPP-UHFFFAOYSA-N
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Description

1-(3,5-Dimethylbenzyl)piperazin-2-one, also known as DM-BP, is a chemical compound that belongs to the piperazine class of drugs. It is a potential therapeutic agent that has been studied for its pharmacological properties and potential applications in various fields of research.

Scientific Research Applications

1-(3,5-Dimethylbenzyl)piperazin-2-one has been studied for its potential applications in various fields of research, including neuroscience, pharmacology, and medicinal chemistry. It has been shown to have anxiolytic, antidepressant, and antipsychotic properties in animal models. This compound has also been studied for its potential as a therapeutic agent for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

Mechanism of Action

The exact mechanism of action of 1-(3,5-Dimethylbenzyl)piperazin-2-one is not fully understood, but it is believed to act as a selective serotonin reuptake inhibitor (SSRI) and a 5-HT1A receptor agonist. It has also been shown to modulate the activity of the GABAergic system, which is involved in the regulation of anxiety and mood.
Biochemical and Physiological Effects:
This compound has been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters involved in the regulation of mood and behavior. It has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. This compound has been shown to have anxiolytic and antidepressant effects in animal models, and it has been suggested that it may have potential as a therapeutic agent for the treatment of anxiety and mood disorders.

Advantages and Limitations for Lab Experiments

1-(3,5-Dimethylbenzyl)piperazin-2-one has several advantages for lab experiments, including its high purity, stability, and solubility in water and organic solvents. However, it also has some limitations, such as its relatively high cost and limited availability. This compound is also a relatively new compound, and further research is needed to fully understand its pharmacological properties and potential applications.

Future Directions

There are several future directions for the research on 1-(3,5-Dimethylbenzyl)piperazin-2-one. One potential direction is the development of new analogs with improved pharmacological properties and reduced side effects. Another direction is the investigation of the potential therapeutic applications of this compound in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Further research is also needed to fully understand the mechanism of action of this compound and its effects on the brain and behavior.

properties

IUPAC Name

1-[(3,5-dimethylphenyl)methyl]piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-10-5-11(2)7-12(6-10)9-15-4-3-14-8-13(15)16/h5-7,14H,3-4,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMCLXFSYZUIAPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)CN2CCNCC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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